rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
Description
Significance of Chiral Amines as Versatile Building Blocks and Catalysts in Asymmetric Synthesis
Chiral amines are fundamental to modern stereoselective organic synthesis. Their significance stems from their multifaceted roles as resolving agents, chiral auxiliaries, and, most notably, as versatile building blocks and catalysts. As building blocks, they are integral components of a vast number of pharmaceuticals and biologically active compounds, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov The precise three-dimensional arrangement of substituents around the amine's stereogenic center is often crucial for biological efficacy and receptor binding.
In the realm of asymmetric catalysis, chiral amines have proven to be exceptionally powerful. They can function as nucleophilic catalysts, as demonstrated by derivatives of 4-(dimethylamino)pyridine (DMAP), or as bases. nih.govacs.org Primary amine catalysts, in particular, have emerged as highly effective in a wide range of enantioselective transformations. chemistryviews.org Historically, the use of chiral amines in catalysis dates back to the pioneering work with cinchona alkaloids, which were among the first to be used in asymmetric reactions. nih.gov Today, chiral amines are central to organocatalysis, mediating reactions through the formation of enamine or iminium ion intermediates, and are also used as ligands for metal-catalyzed processes. nih.gov Their widespread application is a testament to their ability to provide high levels of stereocontrol in the synthesis of complex molecules. acs.orgorganic-chemistry.org
Overview of Cyclic Ether Scaffolds and Their Stereochemical Influence
The stereoselective synthesis of substituted oxolanes is a significant challenge in organic chemistry. nih.govnih.gov The development of methods to control the relative and absolute stereochemistry of multiple stereocenters on the tetrahydrofuran (B95107) ring is an area of intensive research. chemistryviews.org The inherent flexibility of the five-membered ring makes stereochemical assignment complex, often requiring a combination of spectroscopic analysis and computational methods like DFT calculations to determine the precise three-dimensional structure. rsc.org The stereochemical configuration of the ether can profoundly influence the reactivity of adjacent functional groups, a principle that is exploited in the design of complex synthetic pathways.
Structural Features and Stereochemical Complexity of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
The compound this compound is a chiral primary amine featuring a disubstituted oxolane ring. Its nomenclature reveals several key structural and stereochemical features:
Oxolane: It contains a five-membered saturated ether ring, also known as a tetrahydrofuran.
2-phenyl, 3-methanamine: A phenyl group is attached to the carbon atom at position 2 (adjacent to the ring oxygen), and an aminomethyl group (-CH₂NH₂) is attached to the carbon at position 3.
(2R,3S): This designation specifies the absolute configuration at the two contiguous stereocenters. The trans relative stereochemistry between the phenyl group and the aminomethyl group is defined by this configuration.
rac-: The prefix "rac" (for racemate) indicates that the substance is an equimolar mixture of the (2R,3S) enantiomer and its non-superimposable mirror image, the (2S,3R) enantiomer.
The stereochemical complexity arises from the two adjacent chiral centers located on a conformationally flexible ring. While the trans relationship is fixed, the ring can adopt various envelope and twist conformations, influencing the spatial orientation of the phenyl and aminomethyl substituents. This conformational flexibility, combined with the presence of the versatile primary amine, makes it an intriguing target for synthetic and medicinal chemistry.
Table 1: Physicochemical Properties of [(2R,3S)-2-phenyloxolan-3-yl]methanamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Stereocenters | 2 (at C2 and C3) |
| Stereochemistry | trans (relative), racemic (mixture) |
| Functional Groups | Primary Amine, Phenyl, Cyclic Ether (Oxolane) |
| Hydrogen Bond Donors | 1 (from -NH₂) |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and ring oxygen) |
Note: Data is calculated based on the chemical structure.
Research Scope and Objectives for this compound
While specific research focused exclusively on this compound is not extensively documented in the literature, the potential research scope and objectives for such a molecule can be inferred from studies on analogous structures. Given its structural features, research would likely be directed toward three main areas: asymmetric synthesis, medicinal chemistry, and materials science.
Research Scope:
Asymmetric Synthesis: The compound could be explored as a chiral ligand for transition-metal catalysis or as an organocatalyst itself. The primary amine provides a coordination site for metals, and the chiral oxolane backbone could induce enantioselectivity in a variety of chemical transformations.
Medicinal Chemistry: As a chiral building block, it could be incorporated into larger molecules to synthesize new drug candidates. The phenyl and amine groups provide handles for further chemical modification, allowing for the creation of a library of derivatives to be screened for biological activity. The rigidifying effect of the disubstituted ring could be beneficial for optimizing binding to protein targets.
Peptidomimetics: The defined stereochemical relationship between the amine and the bulky phenyl group makes it a candidate for use as an amino acid mimic or a scaffold for creating peptide secondary structure mimetics.
Research Objectives:
Develop Efficient Synthetic Routes: A primary objective would be to establish a stereoselective synthesis of the (2R,3S) enantiomer, avoiding the need for racemic resolution. This would involve developing methodologies for the diastereoselective and enantioselective formation of 2,3-disubstituted tetrahydrofurans. nih.govrsc.org
Catalyst and Ligand Development: A key goal would be to evaluate the performance of the enantiomerically pure compound as a ligand in well-established asymmetric reactions (e.g., reductions, additions, cross-couplings) to determine its effectiveness in inducing stereoselectivity.
Synthesis of Bioactive Derivatives: Researchers would aim to synthesize a series of N-acylated, N-alkylated, or otherwise modified derivatives and test them in biological assays (e.g., enzyme inhibition, receptor binding) to identify potential lead compounds for drug discovery.
Structural and Conformational Analysis: A detailed investigation of the compound's conformational preferences using NMR spectroscopy and computational modeling would be an important objective to understand the structure-activity relationships of its derivatives.
Properties
CAS No. |
1807941-14-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Analysis
Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination
Accurately determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is fundamental in stereoselective synthesis and chiral analysis. Various analytical techniques are employed for this purpose, with chiral chromatography and NMR spectroscopy being the most prominent.
Chiral chromatography is a powerful tool for the separation of enantiomers and diastereomers. This technique relies on the differential interaction of the chiral analytes with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the enantioseparation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. jiangnan.edu.cn For aminotetrahydrofuran derivatives, the choice of the stationary phase and mobile phase is crucial for achieving baseline separation. The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the CSP.
A typical setup for the chiral HPLC separation of a compound like rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine might involve a column packed with a polysaccharide-derived CSP. The mobile phase composition, flow rate, and column temperature are optimized to maximize resolution. For instance, a mobile phase consisting of a mixture of hexane and a polar alcohol like isopropanol is commonly used.
| Parameter | Typical Condition |
| Column | Chiralpak AD-H, Chiralcel OD-H |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The stationary phase in chiral GC capillary columns is coated with a chiral selector, often a cyclodextrin derivative. The enantiomers of the analyte exhibit different partition coefficients between the mobile gas phase and the chiral stationary phase, leading to their separation. Prior to analysis, it is often necessary to derivatize the amine group of this compound to increase its volatility, for example, by acylation.
NMR spectroscopy can be a powerful tool for determining enantiomeric excess, especially when coupled with the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). unipi.itrsc.org Enantiomers are chemically and physically identical in an achiral environment and thus have identical NMR spectra. However, in the presence of a chiral auxiliary, they form transient diastereomeric complexes that have distinct NMR signals.
Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are common CSRs. libretexts.org When a CSR is added to a solution of a racemic mixture, it coordinates with the analyte, inducing significant shifts in the proton NMR spectrum. The magnitude of these shifts can be different for the two enantiomers, allowing for the quantification of their relative amounts by integrating the separated signals. The amine group in this compound can act as a binding site for the lanthanide reagent.
Chiral Solvating Agents (CSAs): CSAs operate on a similar principle to CSRs, forming diastereomeric complexes with the analyte. unipi.itresearchgate.net However, the chemical shift differences induced by CSAs are generally smaller than those caused by CSRs. The choice of CSA depends on the functional groups present in the analyte. For an amine, a chiral acid might be an effective CSA.
Conformational Preferences of the Oxolane Ring System in this compound
The five-membered oxolane ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common conformations are the envelope (E) and twist (T) forms. The substituents on the ring significantly influence the conformational preferences to minimize steric interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, provides valuable insights into the preferred conformations of cyclic molecules in solution. mdpi.com
The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants around the oxolane ring, it is possible to deduce the ring's puckering and the pseudoaxial or pseudoequatorial orientation of the substituents.
NOE experiments provide information about through-space proximity between protons. The observation of an NOE between two protons indicates that they are close in space, which can help to establish the relative stereochemistry and conformational preferences. For (2R,3S)-2-phenyloxolan-3-yl]methanamine, NOEs between the phenyl protons and specific protons on the oxolane ring can help define the orientation of the phenyl group.
In conjunction with experimental data, computational modeling has become an indispensable tool for studying the conformational landscapes of molecules. nih.govresearchgate.net Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of different conformations and to predict the most stable geometries.
By performing a systematic conformational search, it is possible to identify all low-energy conformers of this compound. The calculated energies can then be used to estimate the population of each conformer at a given temperature. These computational models can predict key geometric parameters, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data.
| Computational Method | Typical Application |
| Molecular Mechanics (e.g., MMFF94) | Initial conformational search and generation of low-energy structures. |
| Density Functional Theory (DFT) | Accurate calculation of relative energies and geometric parameters of conformers. |
| Ab initio methods (e.g., MP2) | High-accuracy energy calculations for refining conformational preferences. |
Absolute Configuration Assignment Strategies for (2R,3S)-2-Phenyloxolan-3-yl]methanamine
Determining the absolute configuration of chiral centers is a critical aspect of stereochemical analysis. Several methods can be employed for this purpose.
X-ray Crystallography: When a single crystal of a pure enantiomer or a suitable diastereomeric derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration. rsc.org This technique provides a detailed three-dimensional structure of the molecule in the solid state.
Chiral Synthesis: The synthesis of the molecule from a starting material of known absolute configuration can be used to establish the stereochemistry of the product, provided that the reaction mechanisms and their stereochemical outcomes are well understood.
Spectroscopic Methods: In some cases, spectroscopic techniques can be used to assign the absolute configuration. For example, comparison of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with those predicted by quantum chemical calculations can provide a reliable assignment. acs.org Additionally, NMR methods using chiral derivatizing agents, such as Mosher's acid, can be used to determine the absolute configuration of stereogenic centers. rsc.org Chiral tag molecular rotational resonance (MRR) spectroscopy is another emerging technique for this purpose. nih.gov
X-ray Crystallography of Crystalline Derivatives
There is no publicly available X-ray crystallographic data for crystalline derivatives of this compound. X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The process would typically involve the synthesis of a crystalline salt or derivative of the amine, followed by diffraction analysis to map the electron density and elucidate the precise spatial arrangement of its atoms. The lack of such studies for this compound means that its solid-state conformation and the absolute configuration of its stereoisomers have not been experimentally verified through this method.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
A search of the scientific literature did not yield any studies on the chiroptical properties of this compound using techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These spectroscopic methods are instrumental in studying chiral molecules in solution.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing experimental data with theoretical calculations.
Vibrational Circular Dichroism (VCD) provides similar information but in the infrared region, probing the stereochemistry associated with molecular vibrations.
The absence of ECD or VCD data for this compound indicates that its solution-phase conformational preferences and absolute configuration have not been investigated using these powerful chiroptical techniques.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a paramount goal in contemporary organic synthesis. openaccessgovernment.org For a chiral amine like rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing chiral amines often involve lengthy reaction sequences, significant waste generation, and the use of unsustainable reagents. openaccessgovernment.org
Future synthetic strategies are expected to move away from classical, often inefficient, chemical routes and towards more atom-economical and sustainable alternatives. A key objective will be the direct conversion of renewable bio-based starting materials, which are rich in alcohol functionalities, into chiral amines. openaccessgovernment.org
Key areas for development include:
Biocatalysis: The use of engineered enzymes, such as transaminases, oxidases, and amine dehydrogenases, offers a highly selective and sustainable approach to chiral amine synthesis. nih.gov These biocatalytic methods operate under mild, aqueous conditions and can provide high enantiomeric excess, thus avoiding the need for chiral resolution steps. nih.govhims-biocat.eu Research in this area could lead to the development of a biocatalytic route to enantiomerically pure forms of [(2R,3S)-2-phenyloxolan-3-yl]methanamine.
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a powerful and atom-economical strategy for the synthesis of chiral amines. acs.orgnih.gov The development of novel chiral ligands and catalysts will be crucial for achieving high enantioselectivity in the synthesis of the target molecule. acs.org
Catalytic Reductive Amination: Advances in enantioselective methods involving reductive amination are also a promising avenue. nih.gov This approach would involve the direct conversion of a suitable ketone precursor to the desired chiral amine.
Exploration of Novel Catalytic Applications and Mechanistic Insights
The unique structural features of this compound, particularly its chirality and the presence of both a primary amine and an oxolane ring, make it an interesting candidate for applications in catalysis. Future research is expected to explore its potential as a chiral ligand for transition metal catalysts or as an organocatalyst.
The design and synthesis of modular chiral ligands have been instrumental in the development of highly active and efficient catalysts for a variety of chemical transformations. acs.orgnih.gov The aminomethyloxolane scaffold could be derivatized to create a new class of ligands for asymmetric catalysis.
Potential catalytic applications to be explored:
Asymmetric Synthesis: Derivatives of the title compound could be employed as chiral catalysts or ligands in a range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. Future research will likely involve detailed mechanistic investigations using both experimental and computational methods to elucidate the role of the aminomethyloxolane scaffold in catalysis.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of small molecules, offering advantages such as improved reaction control, enhanced safety, and the potential for automation and high-throughput screening. unimi.itnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future research.
Continuous flow reactors can enable reactions to be performed at elevated temperatures and pressures, often leading to dramatic reductions in reaction times compared to traditional batch processes. nih.gov For example, reactions that take hours or even days in batch can often be completed in minutes in a flow system. nih.gov
Future research in this area will likely focus on:
Development of Flow-Based Synthetic Routes: Designing and optimizing a continuous flow process for the synthesis of the target molecule, potentially telescoping multiple reaction steps into a single, continuous operation.
Automated Synthesis of Derivatives: Utilizing automated flow synthesis platforms to rapidly generate a library of derivatives of [(2R,3S)-2-phenyloxolan-3-yl]methanamine for screening in various applications. This approach is particularly well-suited for medicinal chemistry, where large numbers of analogues are often synthesized to explore structure-activity relationships. unimi.it
Investigation of Supramolecular Chemistry and Self-Assembly of Amino-Oxolane Derivatives
The study of non-covalent interactions and the self-assembly of molecules into well-defined supramolecular architectures is a rapidly growing field of research. researchgate.net The presence of a primary amine group in [(2R,3S)-2-phenyloxolan-3-yl]methanamine provides a handle for forming hydrogen bonds, which are key interactions in supramolecular chemistry.
Future research will likely explore the ability of this compound and its derivatives to form supramolecular assemblies, such as gels, liquid crystals, or nanomaterials. The incorporation of this chiral building block into larger molecular architectures could lead to the development of new materials with interesting chiroptical or catalytic properties.
Areas for future investigation include:
Co-crystallization: The formation of co-crystals with other molecules, such as carboxylic acids, could be explored to modify the physicochemical properties of the compound. mdpi.com
Self-Assembled Monolayers: The formation of self-assembled monolayers on surfaces could be investigated for applications in sensing or enantioselective separations.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and the development of more efficient synthetic methods. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions in real-time are invaluable tools in this regard.
Future research on the synthesis and reactions of this compound will undoubtedly benefit from the application of such techniques.
Spectroscopic techniques that will be crucial for future studies include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products as a function of time, offering valuable insights into reaction kinetics and mechanisms. youtube.comuclouvain.be
Infrared (IR) and Raman Spectroscopy: These techniques are powerful for monitoring changes in functional groups during a reaction and can be readily implemented in both batch and flow reactors. mdpi.comsolubilityofthings.com
Mass Spectrometry (MS): Real-time mass spectrometry can be used to track the formation of products and byproducts, providing a sensitive and rapid method for reaction monitoring. longdom.org
The table below summarizes the key spectroscopic techniques and their potential applications in the study of reactions involving this compound.
| Spectroscopic Technique | Information Provided | Potential Application |
| NMR Spectroscopy | Structural elucidation, reaction kinetics, quantification of species | In-situ monitoring of synthetic steps, mechanistic studies |
| Infrared (IR) Spectroscopy | Identification of functional groups, monitoring of bond vibrations | Real-time tracking of the conversion of functional groups |
| Raman Spectroscopy | Molecular structure and vibrational modes | Complementary to IR for in-situ reaction analysis |
| Mass Spectrometry (MS) | Molecular weight determination, structural information | Identification of intermediates and products in complex reaction mixtures |
| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores | Monitoring reactions involving chromophoric species |
Q & A
Q. What are the critical synthetic steps and purification methods for rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine?
The synthesis typically involves:
- Cyclization : Formation of the oxolane ring from precursors like 4-phenyl-1,3-diol under acidic conditions .
- Reductive Amination : Introduction of the methanamine group via reductive amination of intermediates .
- Purification : High-performance liquid chromatography (HPLC) is essential for isolating enantiomers and confirming purity, particularly due to the compound's stereochemical complexity .
- Optimization : Reaction conditions (temperature, solvent, pH) must be tightly controlled to maximize yield and enantiomeric excess .
Q. How is the stereochemistry of this compound characterized?
Key methods include:
- Chiral HPLC : Separates enantiomers and quantifies stereoisomeric purity .
- NMR Spectroscopy : Assigns configurations using coupling constants and NOE interactions .
- X-ray Crystallography : Resolves absolute configuration, especially for hydrochloride salts .
- Optical Rotation : Measures specific rotation to confirm enantiomeric identity .
Q. What structural features influence the compound's reactivity in amine-specific reactions?
Reactivity is governed by:
- Oxolane Ring Conformation : The puckered ring structure affects steric accessibility of the amine group .
- Phenyl Group : Electron-withdrawing effects modulate nucleophilicity of the amine .
- Stereochemistry : The (2R,3S) configuration dictates regioselectivity in reactions like oxidation or substitution .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the impact of stereochemistry on biological activity?
Q. What strategies resolve contradictions in reported biological activities of stereoisomers?
Contradictions may arise from impurities or misassigned configurations. Solutions include:
- Chiral Chromatography Re-analysis : Verify enantiomeric purity post-synthesis .
- Dose-Response Curves : Establish EC50/IC50 values for each enantiomer to quantify potency differences .
- Target Validation : Use CRISPR-edited cell lines to confirm receptor specificity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., (2S,3R)-phenyloxolan derivatives) to identify trends .
Q. How can computational modeling predict the compound's interaction with monoamine transporters?
Steps involve:
- Docking Studies : Use software like AutoDock to simulate binding to serotonin/norepinephrine transporters .
- Free Energy Calculations : Estimate binding affinities (ΔG) via MM/GBSA or free energy perturbation .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with amine groups) .
- Validation : Compare predictions with experimental IC50 values from radiolabeled uptake assays .
Q. What comparative analysis techniques distinguish this compound from analogs?
Use the following framework:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| rac-[(2R,3S)-isomer | Phenyloxolan + methanamine | High affinity for monoamine transporters |
| (2S,3R)-isomer | Mirror stereochemistry | Reduced receptor binding |
| 4-phenyltetrahydrofuran | No chiral centers | Lower metabolic stability |
- Biological Testing : Compare IC50 values across analogs in receptor binding assays .
- Stability Studies : Assess hydrolytic/degradation profiles under physiological conditions .
Q. How can researchers identify novel biological targets for this compound?
- Proteome-wide Screening : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Transcriptomics : Treat cell lines and analyze differentially expressed genes via RNA-seq .
- Fragment-Based Drug Design : Cocrystallize the compound with candidate targets (e.g., kinases) .
- Machine Learning : Train models on known amine-containing ligands to predict off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
